Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate
Description
Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate is a carbamate-protected amine featuring a fused bicyclic system comprising a cyclopentane ring and a partially saturated pyrrolidine ring. This compound is structurally characterized by its hexahydro-cyclopenta[b]pyrrole core, which confers unique conformational rigidity and electronic properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in synthetic organic chemistry to prevent undesired reactions during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-7-4-5-10(13)6-8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTWSHIOTBDKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H22N2O
- Molecular Weight : 226.32 g/mol
- CAS Number : [Not specified in the search results]
The compound's biological activity is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter systems and may exhibit effects on neuroprotection and anti-inflammatory pathways.
1. Neuroprotective Effects
Research indicates that compounds similar to this compound may provide neuroprotective benefits. For instance:
- Mechanism : These compounds can modulate oxidative stress and reduce neuronal apoptosis.
- Case Study : In vitro studies have shown that related compounds can protect neuronal cells from glutamate-induced toxicity .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines.
- Research Findings : A study demonstrated that related carbamate derivatives reduced inflammation in animal models by downregulating NF-kB signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Neuroprotection | Modulation of oxidative stress | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Potential antibacterial properties |
Case Studies
- Neuroprotection in Animal Models
- Inflammation Reduction
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Octahydro-cyclopenta[b]pyrrole Derivatives
A closely related compound, tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate (CAS 1354006-78-2), shares the bicyclic core but differs in saturation (octahydro vs. hexahydro). The additional hydrogenation in the octahydro variant increases ring flexibility and may enhance stability under acidic or oxidative conditions.
2.1.2. Pyrrolo[2,3-b]pyrazine-Based Carbamates
Compounds such as tert-butyl (1S,3R)-3-(2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarbonyl)cyclopentyl-carbamate (described in ) replace the cyclopenta[b]pyrrole system with a pyrrolo[2,3-b]pyrazine scaffold. The pyrazine ring introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity. This modification likely increases aqueous solubility compared to the hexahydro-cyclopenta[b]pyrrole derivative.
2.2.1. Boc Deprotection Strategies
The Boc removal protocol for the hexahydro-cyclopenta[b]pyrrole derivative is inferred to align with General Procedure C in , which employs SOCl₂ and triethylamine (TEA) in 1,4-dioxane at 80°C. In contrast, pyrrolo[2,3-b]pyrazine analogs require harsher conditions (e.g., prolonged heating) due to the electron-withdrawing tosyl group stabilizing the carbamate intermediate. The hexahydro-cyclopenta[b]pyrrole core, with its moderate electron density, likely facilitates smoother deprotection than more electron-deficient systems .
2.2.2. Ring Saturation and Conformational Effects
The hexahydro-cyclopenta[b]pyrrole system exhibits intermediate rigidity between the fully saturated octahydro derivative and aromatic heterocycles. This partial saturation may optimize binding interactions in medicinal chemistry applications by balancing conformational flexibility and target engagement. For instance, octahydro derivatives could adopt multiple low-energy conformers, complicating enantiomeric purity, whereas the hexahydro variant’s reduced flexibility might favor selective interactions .
Hypothetical Physicochemical Properties
The table below extrapolates key properties based on structural features and analogous
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
